molecular formula C7H15ClSi B14690928 Chloro(dimethyl)(pent-4-en-1-yl)silane CAS No. 33932-64-8

Chloro(dimethyl)(pent-4-en-1-yl)silane

Cat. No.: B14690928
CAS No.: 33932-64-8
M. Wt: 162.73 g/mol
InChI Key: KOHUASMRQIYLCF-UHFFFAOYSA-N
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Description

Chloro(dimethyl)(pent-4-en-1-yl)silane is an organosilicon compound with the molecular formula C7H15ClSi. It is a silane derivative, characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a pent-4-en-1-yl group. This compound is of interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(dimethyl)(pent-4-en-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with pent-4-en-1-ylmagnesium bromide in the presence of a catalyst. This Grignard reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl)(pent-4-en-1-yl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxysilanes, while hydrosilylation reactions can produce silane derivatives with various functional groups .

Mechanism of Action

The mechanism by which chloro(dimethyl)(pent-4-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bond and the pent-4-en-1-yl group. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution, while the pent-4-en-1-yl group can participate in addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(dimethyl)(pent-4-en-1-yl)silane is unique due to the presence of the pent-4-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

33932-64-8

Molecular Formula

C7H15ClSi

Molecular Weight

162.73 g/mol

IUPAC Name

chloro-dimethyl-pent-4-enylsilane

InChI

InChI=1S/C7H15ClSi/c1-4-5-6-7-9(2,3)8/h4H,1,5-7H2,2-3H3

InChI Key

KOHUASMRQIYLCF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCC=C)Cl

Origin of Product

United States

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